molecular formula C9H13NO B15072452 1-(4-Ethynylpiperidin-1-yl)ethanone

1-(4-Ethynylpiperidin-1-yl)ethanone

Cat. No.: B15072452
M. Wt: 151.21 g/mol
InChI Key: PBMXIHNKFXZVGP-UHFFFAOYSA-N
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Description

1-(4-Ethynylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H13NO It features a piperidine ring substituted with an ethynyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Ethynylpiperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is then functionalized to introduce the ethynyl group.

    Reaction Conditions: The ethynylation of piperidine can be achieved using reagents such as acetylene gas under controlled conditions. The reaction is often carried out in the presence of a base like sodium amide (NaNH2) to facilitate the formation of the ethynyl group.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-(4-Ethynylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., NaNH2), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4).

Scientific Research Applications

1-(4-Ethynylpiperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

    Pathways Involved: The exact pathways affected by this compound depend on its specific molecular interactions. .

Comparison with Similar Compounds

1-(4-Ethynylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4-ethynylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9H,4-7H2,2H3

InChI Key

PBMXIHNKFXZVGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C#C

Origin of Product

United States

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